
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound featuring a brominated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction, often through a nucleophilic substitution reaction using (S)-propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent chiral amine introduction under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and chiral amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the amine group.
6-Bromopyridine-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an amine.
2-Bromo-6-methylpyridine: A similar compound with a methyl group at the 6-position instead of a propylamine group.
Uniqueness
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromine atom and a propylamine group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
(1S)-1-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
YIGYLEOPRNZMCB-LURJTMIESA-N |
Isomerische SMILES |
CC[C@@H](C1=NC(=CC=C1)Br)N |
Kanonische SMILES |
CCC(C1=NC(=CC=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


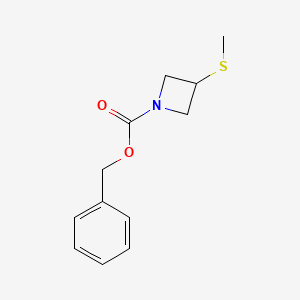
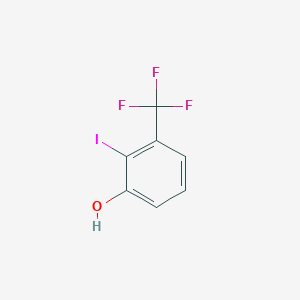
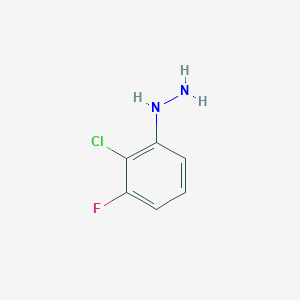
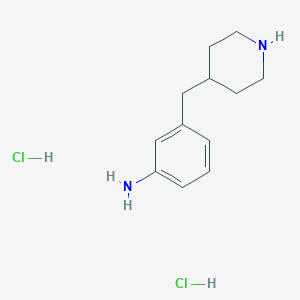
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

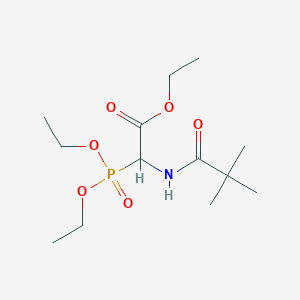
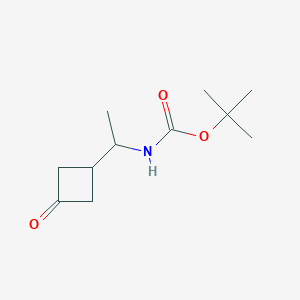
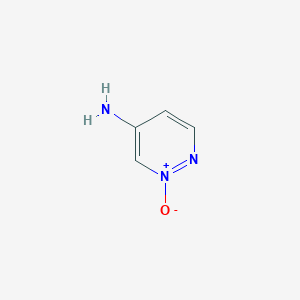
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
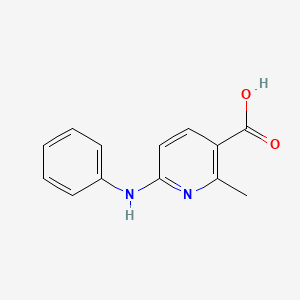

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
